Home > Products > Screening Compounds P68164 > 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile
4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile - 2640899-41-6

4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile

Catalog Number: EVT-6597697
CAS Number: 2640899-41-6
Molecular Formula: C20H23N5
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine and N-protected derivatives

  • Compound Description: This compound serves as a key intermediate in synthesizing Ipatasertib [(S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-yl)-3-(isopropylamino)propan-1-one]. The N-protected derivatives are variations of this compound with protecting groups attached to the piperazine nitrogen, facilitating specific synthetic steps [].
  • Relevance: This compound shares the core cyclopenta[d]pyrimidine structure with 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile. The differences lie in the substituents on the cyclopentane ring and the absence of the benzonitrile moiety in this intermediate. This highlights the modular synthesis of such compounds, where variations in substituents can lead to diverse pharmacological profiles [].

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (Compound 1)

  • Compound Description: This compound exhibits potent inhibition of dihydrofolate reductase (DHFR) and displays significant antitumor activity. Research exploring structural modifications of this compound led to new cyclopenta[d]pyrimidine-based antifolates with potent DHFR inhibitory and antitumor properties [].
  • Relevance: This compound belongs to the cyclopenta[d]pyrimidine class, similar to 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile. Although the structures differ in their substituents and linker groups, their shared core structure emphasizes the potential of this scaffold for developing anticancer agents [].

2-((Substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives (Compounds F1-F16)

  • Compound Description: This series of compounds was synthesized and evaluated for their antiplasmodial activity against the W2 strain (chloroquine-resistant) of Plasmodium falciparum. Compounds F4 and F16 exhibited significant activity with IC50 values of 0.75 and 0.74 μM, respectively, and showed low cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines [].
  • Relevance: While structurally distinct from 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile, this series highlights the application of piperazine-linked heterocyclic compounds as potential therapeutic agents, particularly against parasitic diseases like malaria [].

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one (Palbociclib, PD-0332991)

  • Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 inhibitor approved for treating metastatic breast cancer. It is currently being investigated in clinical trials for various solid tumors, including glioblastoma [].
  • Relevance: Though structurally different from 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile, Palbociclib shares the piperazinyl-pyrimidine core. It also highlights the significance of this structural motif in developing kinase inhibitors for cancer therapy [].

8-Cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA) and 8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: These compounds are 124I-labeled small molecule inhibitors of CDK4, designed as potential probes for tumor imaging using positron emission tomography (PET) [, ].
  • Relevance: Both CKIA and CKIB share the piperazinyl-pyrimidine core structure with 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile, demonstrating the versatility of this scaffold for different applications, including imaging and therapeutic development. The presence of iodine in these compounds allows for radioactive labeling and subsequent use in PET imaging [, ].
Overview

4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C20_{20}H23_{23}N5_5, and it has a molecular weight of 333.4 g/mol. This compound is classified under the cyclopenta[d]pyrimidine derivatives, which are known for their diverse biological activities, particularly in cancer research and drug development. The compound is primarily utilized for non-human research purposes and is not approved for therapeutic or veterinary use .

Synthesis Analysis

The synthesis of 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile typically involves several steps:

  1. Formation of the Cyclopenta[d]pyrimidine Core: The initial step often involves the synthesis of the cyclopenta[d]pyrimidine ring system through cyclization reactions involving appropriate precursors.
  2. Piperazine Attachment: Following the formation of the core structure, a piperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.
  3. Benzonitrile Functionalization: The final step includes attaching the benzonitrile group through a methylation reaction, which may involve coupling agents or catalysts to facilitate the reaction .

These synthetic methods highlight the modular nature of constructing such compounds, allowing for variations that can lead to different pharmacological profiles.

Molecular Structure Analysis

The molecular structure of 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile can be described as follows:

  • Core Structure: The cyclopenta[d]pyrimidine ring provides a bicyclic framework that contributes to the compound's biological activity.
  • Substituents: The presence of a methyl group at position 2 on the cyclopentane ring and a piperazine ring enhances solubility and interaction with biological targets.

Structural Data

  • InChI: InChI=1S/C20H23N5/c1-14-15-17(16(14)24)19(22-15)23(20(21)25-18(19)14)12-13-2-4-13(5-3-13)10-26-11/h2,10,12,14H,3-5,8,12H2,1H3,(H,21,25)

This data provides insight into the compound's connectivity and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile can be explored through various types of reactions:

  1. Nucleophilic Substitution: The piperazine nitrogen can engage in nucleophilic attacks on electrophiles.
  2. Cyclization Reactions: The compound can undergo cyclization to form more complex structures or derivatives.
  3. Functional Group Transformations: The benzonitrile moiety can be modified through hydrolysis or reduction reactions to yield different functional groups .

These reactions are essential for developing analogs with improved efficacy or selectivity.

Mechanism of Action

The mechanism of action for compounds like 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile typically involves interaction with specific biological targets:

  1. Target Binding: The compound likely binds to enzyme active sites or receptor sites due to its structural features.
  2. Inhibition of Pathways: It may inhibit critical pathways involved in cell proliferation or survival, particularly in cancer cells.
  3. Signal Transduction Interference: The compound could disrupt signaling pathways that are essential for tumor growth and metastasis .

Quantitative data regarding binding affinities and inhibition constants would provide further insights into its efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile include:

PropertyValue
Molecular FormulaC20_{20}H23_{23}N5_5
Molecular Weight333.4 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available
SolubilityNot specified

These properties are crucial for understanding the compound's behavior in various environments and its potential applications in research .

Applications

4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile has several scientific applications:

  1. Anticancer Research: Due to its structural similarity to known anticancer agents, it serves as a lead compound for developing new therapeutic agents targeting cancer cells.
  2. Drug Development: It acts as an intermediate in synthesizing more complex pharmaceuticals that may have enhanced biological activities.
  3. Biochemical Studies: The compound can be used in biochemical assays to explore its interaction with specific enzymes or receptors involved in disease pathways .

This versatility underscores its importance in ongoing research within medicinal chemistry and pharmacology.

Properties

CAS Number

2640899-41-6

Product Name

4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile

IUPAC Name

4-[[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H23N5/c1-15-22-19-4-2-3-18(19)20(23-15)25-11-9-24(10-12-25)14-17-7-5-16(13-21)6-8-17/h5-8H,2-4,9-12,14H2,1H3

InChI Key

VOXZNALPTONRNZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)CC4=CC=C(C=C4)C#N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)CC4=CC=C(C=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.